

# Talviraline: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Talviraline

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An In-depth Review of the Chemical Structure, Physicochemical Properties, and Antiviral Activity of a Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor

## Abstract

**Talviraline**, also known as HBY 097, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant activity against human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of **Talviraline**, focusing on its chemical structure, physicochemical and pharmacological properties, mechanism of action, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development efforts.

## Chemical Structure and Physicochemical Properties

**Talviraline**, with the chemical formula C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub>, is a quinoxaline derivative.<sup>[1]</sup> Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identification of **Talviraline**

Identifier	Value
IUPAC Name	propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate[1]
Synonyms	HBY 097, HBY-097[1]
CAS Number	163451-80-7[1]
Molecular Formula	C15H20N2O3S2[1]
Molecular Weight	340.5 g/mol [1]
SMILES	CC(C)OC(=O)N1--INVALID-LINK--CSC

A summary of the known physicochemical properties of **Talviraline** is presented in Table 2.

Table 2: Physicochemical Properties of **Talviraline**

Property	Value	Reference
Physical State	Solid	[1]
Solubility	Good oral bioavailability demonstrated in mice and dogs	[2]
XLogP3	2.7	[1]

## Pharmacological Properties and Antiviral Activity

**Talviraline** is a highly potent inhibitor of HIV-1 replication.[2] Its efficacy has been demonstrated in various human cell lines, including fresh human peripheral blood lymphocytes and macrophages.[2]

### In Vitro Antiviral Activity

The inhibitory activity of **Talviraline** against wild-type and mutant strains of HIV-1 has been quantified using cell-based assays. The 50% inhibitory concentration (IC50) values are

summarized in Table 3.

Table 3: In Vitro Anti-HIV-1 Activity of **Talviraline** (HBY 097)

HIV-1 Strain/Variant	Cell Line	IC50 (μM)
Wild-Type (e.g., IIB, MN)	Various human cell lines	Potent inhibition (specific values not detailed in provided abstracts)
AZT-resistant strains	Not specified	Active
NNRTI-resistant strains (e.g., Y181C, K103N)	Not specified	Active, but with some reduced potency
HBY 097-resistant strain (G190E)	Not specified	Reduced potency

Note: The provided search results confirm high potency but do not give a comprehensive list of specific IC50 values across a wide range of strains. The Kleim et al. (1995) paper is the primary source for this data.

## Pharmacokinetic Properties

Preclinical studies in animal models have provided initial insights into the pharmacokinetic profile of **Talviraline**.

Table 4: Pharmacokinetic Parameters of **Talviraline** (HBY 097)

Species	Administration Route	Key Findings	Reference
Mice	Oral	Good bioavailability	[2]
Dogs	Oral	Good bioavailability	[2]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not available in the provided search results but are likely detailed in the full preclinical evaluation publication.

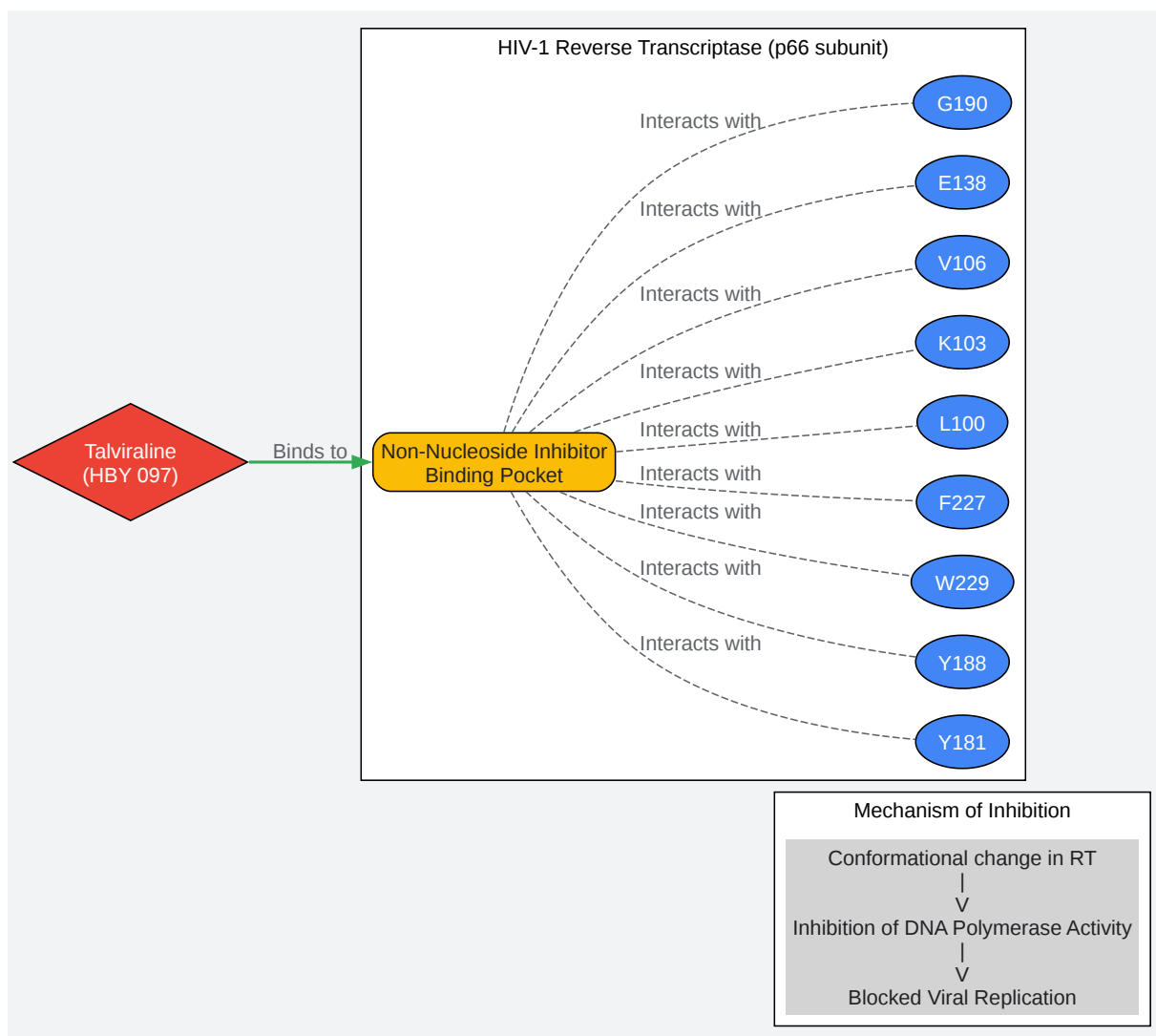
## Mechanism of Action

**Talviraline** exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2]

## Binding to the NNRTI Binding Pocket

**Talviraline** binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside RT inhibitors (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]

The flexibility of **Talviraline**'s structure allows it to adapt to some mutations in the binding pocket, which contributes to its activity against certain NNRTI-resistant strains.[4] Structural studies have identified key amino acid residues that interact with HBY 097 within the binding pocket.



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### Talviraline Binding to HIV-1 RT

## Resistance Mutations

Prolonged exposure to **Talviraline** can lead to the selection of resistant viral strains. The G190E mutation in the reverse transcriptase gene has been identified as a characteristic mutation conferring resistance to HBY 097.<sup>[2]</sup>

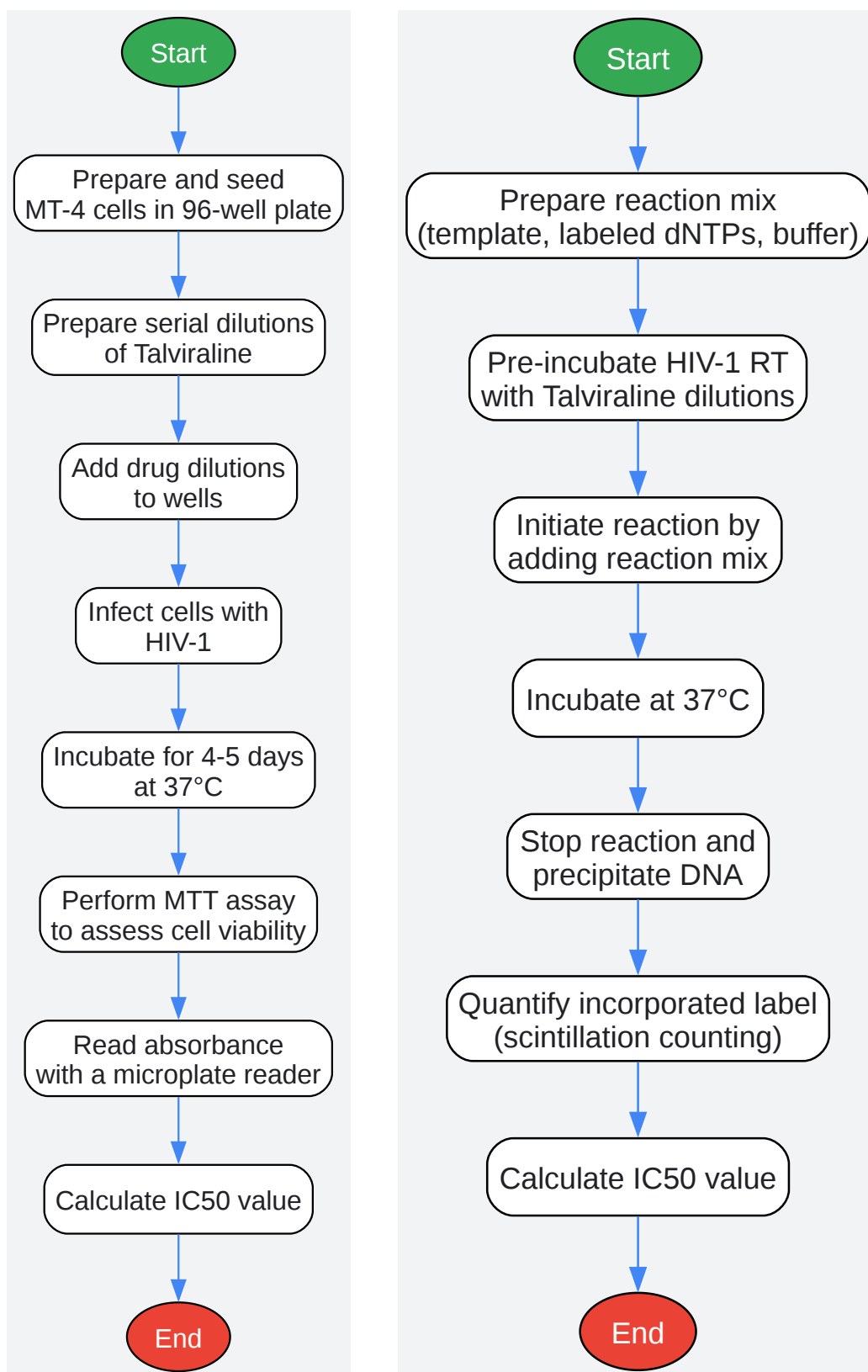
## Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of **Talviraline**. Specific parameters may vary based on the detailed descriptions in the primary literature.

### Anti-HIV-1 Cell-Based Assay (MT-4 Cells)

This assay is used to determine the concentration of the compound that inhibits HIV-1-induced cell killing by 50% (IC<sub>50</sub>).

- **Cell Preparation:** MT-4 cells are cultured in appropriate media and seeded into 96-well microplates.
- **Compound Dilution:** A serial dilution of **Talviraline** is prepared and added to the wells.
- **Virus Infection:** A standardized amount of HIV-1 is added to the wells.
- **Incubation:** The plates are incubated at 37°C in a humidified CO<sub>2</sub> incubator for 4-5 days.
- **Assessment of Cytopathic Effect:** The viability of the cells is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.
- **Data Analysis:** The IC<sub>50</sub> value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.



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